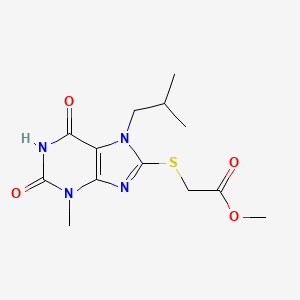

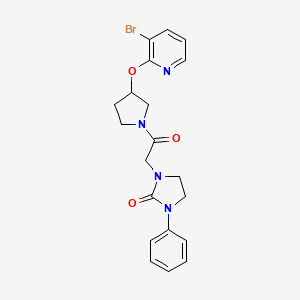

![molecular formula C19H19NO4S2 B2778852 Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-28-3](/img/structure/B2778852.png)

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 557.1±60.0 °C at 760 mmHg, and a flash point of 290.7±32.9 °C . It also has a molar refractivity of 104.6±0.4 cm3, a polar surface area of 109 Å2, and a molar volume of 289.1±3.0 cm3 .Applications De Recherche Scientifique

Photoconductive Behaviour and Liquid Crystalline Phase

A study discusses a series of benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives exhibiting smectic liquid crystalline phases. These materials, characterized by their flat, conjugated aromatic moiety containing sulfur hetero-atoms, demonstrated clear photoconductive behaviour in mechanically aligned samples, showing the potential for applications in optoelectronic devices and materials science (Haristoy et al., 2000).

Synthesis of Ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H Benzo[g]chromene-3-carboxylates

Another research highlights the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as a novel and efficient catalyst in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This method offers excellent yields, reusability of the catalyst, and environmental benignity, indicating its utility in green chemistry and catalysis (Safaei‐Ghomi et al., 2017).

Azo-coupling Reaction and Rearrangement to Tricyclic Benzoisothiazoles

Research on the reaction of ethyl 3-amino-4-dimethylamino-benzothiophene-2-carboxylate with 2-thiazolediazonium salt showed an unexpected rearrangement to tricyclic ethyl 5-(thiazol-2-yl)-8-(thiazol-2-yldiazenyl)-5H-isothiazolo[3,4,5-d,e]cinnoline-3-carboxylate, instead of the anticipated azo derivative. This study suggests a mechanism involving sulfanyl cations as intermediates, offering insights into novel synthetic pathways and rearrangements in organic chemistry (Klimas et al., 2016).

Extraction of Benzothiophene from n-Hexane Using Ionic Liquids

A comparative study investigated the extraction of benzothiophene from n-hexane using 1-ethyl-3-methylimidazolium ethyl sulphate and 1-ethyl-3-methylimidazolium acetate at 308.15 K. The study focused on the performance of ionic liquids in the extractive desulfurization of aromatic sulfur compounds from petroleum fuels, revealing high selectivity and distribution coefficients. This research contributes to the development of cleaner and more efficient methods for fuel desulfurization (Varma et al., 2011).

Propriétés

IUPAC Name |

ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-3-13-8-7-9-14(12-13)20-26(22,23)18-15-10-5-6-11-16(15)25-17(18)19(21)24-4-2/h5-12,20H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUIDHXFZCPXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

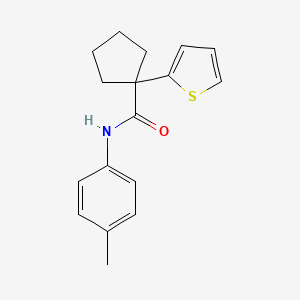

![4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2778770.png)

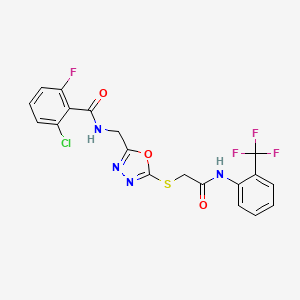

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

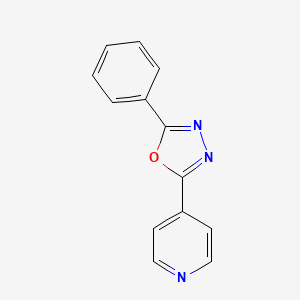

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)

![[(4,4-difluorocyclohexyl)methyl]urea](/img/structure/B2778787.png)

![[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol](/img/structure/B2778792.png)

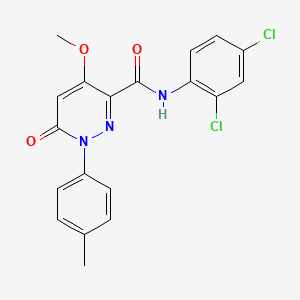

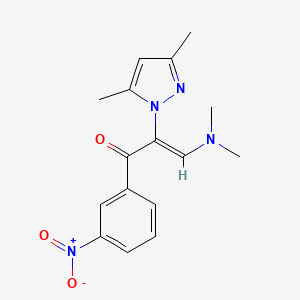

![METHYL 2-({5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE](/img/structure/B2778793.png)